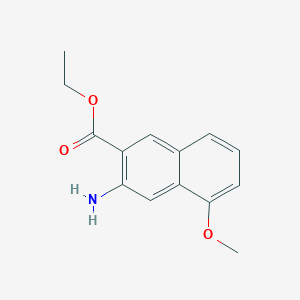![molecular formula C21H12N4O4S B15174459 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-](/img/structure/B15174459.png)
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- is a complex organic compound featuring a fused nitrogen-containing ring structure This compound is notable for its intricate molecular architecture, which includes multiple heterocyclic components such as isoindole, thiazolidine, and pyridine rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione derivatives often involves multi-step processes that include the formation of key intermediates. One common method is the rhodium-catalyzed cascade reaction, which enables the trifunctionalization of a nitrile moiety. This process involves the formation of a nitrile ylide through the reaction of a rhodium vinylcarbene with a nitrile, followed by a series of cyclization steps .
Industrial Production Methods: Industrial production methods for such complex compounds typically involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most effective catalysts and reaction parameters. Additionally, continuous flow chemistry can be employed to enhance the scalability and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 1H-Isoindole-1,3(2H)-dione derivatives undergo various types of chemical reactions, including:
Oxidation: These compounds can be oxidized to form more complex structures.
Reduction: Reduction reactions can lead to the formation of different isoindole derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common due to the presence of multiple reactive sites.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Electrophilic reagents like halogens and nitro groups are often employed under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted isoindole derivatives, which can exhibit unique chemical and physical properties depending on the nature of the substituents .
Aplicaciones Científicas De Investigación
1H-Isoindole-1,3(2H)-dione derivatives have a wide range of applications in scientific research:
Chemistry: These compounds are used as intermediates in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: They serve as probes for studying biological processes due to their ability to interact with various biomolecules.
Medicine: Some derivatives exhibit pharmacological activities, making them potential candidates for drug development.
Industry: These compounds are used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1H-Isoindole-1,3(2H)-dione derivatives involves their interaction with specific molecular targets, such as enzymes and receptors. For example, some derivatives act as inhibitors of protein kinases, which play crucial roles in cell signaling pathways. The binding of these compounds to the active site of the enzyme can disrupt its function, leading to altered cellular responses .
Comparación Con Compuestos Similares
4,5,6,7-Tetrahalogeno-1H-isoindole-1,3(2H)-diones: These compounds are potent inhibitors of protein kinase CK2 and exhibit unique binding modes.
1H-Indole, 2,3-dihydro-: This compound shares a similar nitrogen-containing ring structure but differs in its reactivity and applications.
Uniqueness: 1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-4-oxo-3-(2-pyridinyl)-5-thiazolidinylidene]Methyl]-2-furanyl]- stands out due to its complex molecular architecture, which allows for a diverse range of chemical reactions and applications. Its ability to undergo multiple types of reactions and interact with various molecular targets makes it a valuable compound in scientific research and industrial applications .
Propiedades
Fórmula molecular |
C21H12N4O4S |
|---|---|
Peso molecular |
416.4 g/mol |
Nombre IUPAC |
5-[5-[(2-imino-4-oxo-3-pyridin-2-yl-1,3-thiazolidin-5-ylidene)methyl]furan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H12N4O4S/c22-21-25(17-3-1-2-8-23-17)20(28)16(30-21)10-12-5-7-15(29-12)11-4-6-13-14(9-11)19(27)24-18(13)26/h1-10,22H,(H,24,26,27) |
Clave InChI |
KWUMWJLBLHPCNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)SC2=N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(1S,2S,4R)-2-[[(Triisopropylsilyl)oxy]methyl]-4-(tritylamino)cyclopentanol](/img/structure/B15174388.png)
![4-{[(Pyridin-2-yl)methyl]amino}-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B15174392.png)
![2-Amino-5-{[(3,6-dichloropyridin-2-yl)amino]methyl}phenol](/img/structure/B15174395.png)
![1H-pyrrolo[2,3-b]pyridine-5-carbohydrazide](/img/structure/B15174406.png)
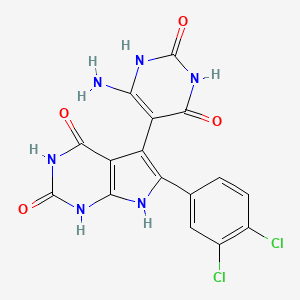
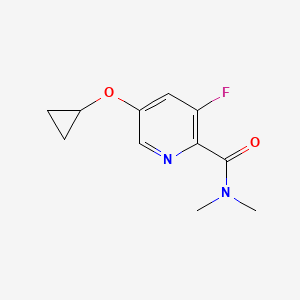
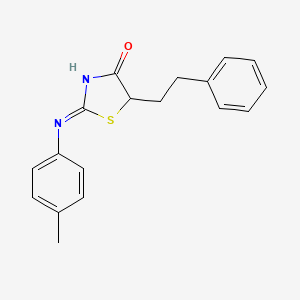
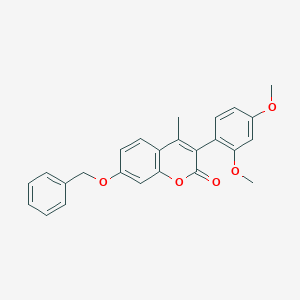
![n-[4-(4,4,4-Trifluorobutoxy)benzoyl]glycine](/img/structure/B15174424.png)
